molecular formula C10H12N2O4 B2587198 4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid CAS No. 1873589-45-7

4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid

Cat. No.: B2587198
CAS No.: 1873589-45-7
M. Wt: 224.216
InChI Key: SAUAYWSLANDUNB-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21328 g/mol This compound features a pyrimidine ring substituted with a tetrahydro-2H-pyran-4-yloxy group and a carboxylic acid group

Preparation Methods

The synthesis of 4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine-2-carboxylic acid with tetrahydro-2H-pyran-4-ol under acidic conditions to form the desired product . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like dichloromethane at ambient temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and provide therapeutic benefits.

Comparison with Similar Compounds

4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrimidine and tetrahydropyran moieties, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

4-(oxan-4-yloxy)pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-10(14)9-11-4-1-8(12-9)16-7-2-5-15-6-3-7/h1,4,7H,2-3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUAYWSLANDUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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